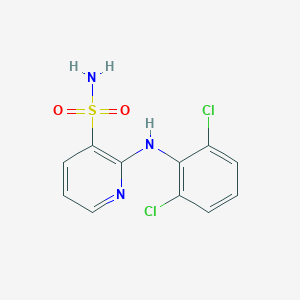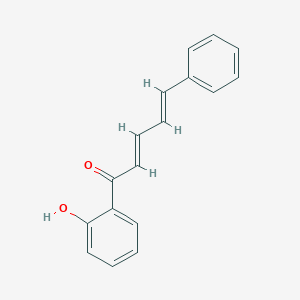
1-(2-Hydroxyphenyl)-5-phenyl-2,4-pentadien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyphenyl)-5-phenyl-2,4-pentadien-1-one, commonly known as chalcone, is a naturally occurring organic compound found in many plants. It is a precursor to various flavonoids and is often used in the synthesis of pharmaceuticals and other organic compounds. Chalcone has been the subject of numerous scientific studies due to its potential therapeutic properties and its ability to inhibit various enzymes and proteins.
Wirkmechanismus
Chalcone exerts its effects through various mechanisms of action. It has been found to inhibit the activity of various enzymes and proteins, including tyrosinase and aldose reductase, as mentioned above. Chalcone has also been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Chalcone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, which is a major contributor to the development of various diseases. Chalcone has also been found to reduce inflammation and to improve insulin sensitivity, which is important in the management of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Chalcone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Chalcone also exhibits a wide range of biological activities, which makes it a useful tool for studying various disease processes. However, chalcone has some limitations, including its low solubility in water and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on chalcone. One area of interest is the development of chalcone derivatives with improved solubility and stability. Another area of interest is the investigation of the potential therapeutic properties of chalcone in the treatment of various diseases, including cancer and diabetes. Additionally, further research is needed to elucidate the mechanisms of action of chalcone and its derivatives.
Synthesemethoden
Chalcone can be synthesized through various methods, including the Claisen-Schmidt condensation reaction, which involves the condensation of an aromatic aldehyde and a ketone in the presence of a base. Another method involves the reaction of an aryl aldehyde with an α,β-unsaturated ketone in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Chalcone has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. Chalcone has also been found to inhibit the activity of various enzymes and proteins, including tyrosinase, which is involved in the production of melanin, and aldose reductase, which is involved in the development of diabetic complications.
Eigenschaften
CAS-Nummer |
41420-57-9 |
|---|---|
Produktname |
1-(2-Hydroxyphenyl)-5-phenyl-2,4-pentadien-1-one |
Molekularformel |
C17H14O2 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
(2E,4E)-1-(2-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H14O2/c18-16(15-11-5-7-13-17(15)19)12-6-4-10-14-8-2-1-3-9-14/h1-13,19H/b10-4+,12-6+ |
InChI-Schlüssel |
DXWDXKXZKZQFAW-PHFXQHTASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=CC=C2O |
SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=C2O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=C2O |
Andere CAS-Nummern |
41420-57-9 |
Synonyme |
(2E,4E)-1-(2-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



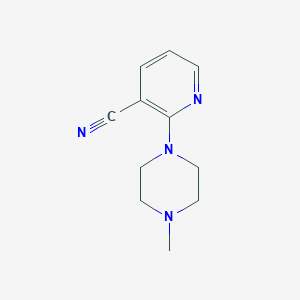
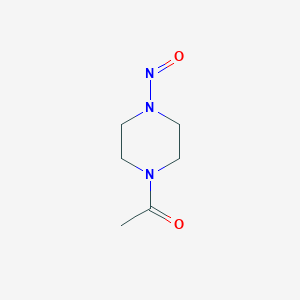
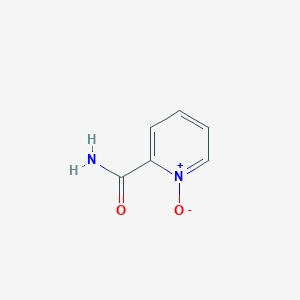
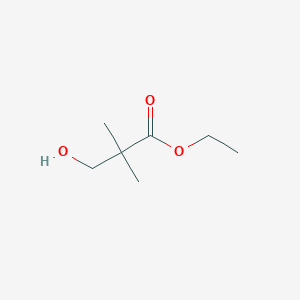
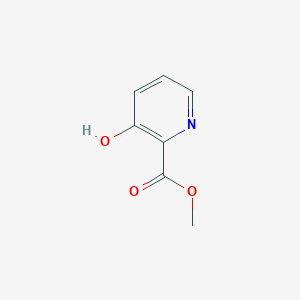
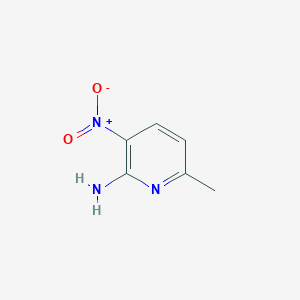
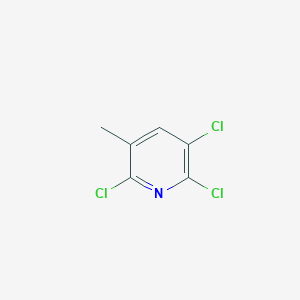
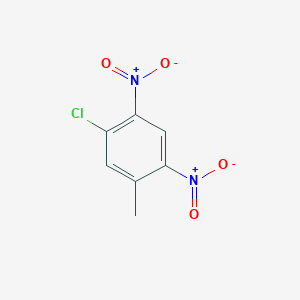
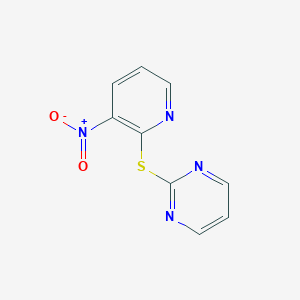
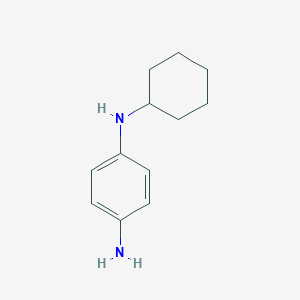
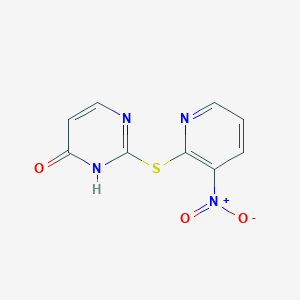
![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)
![Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-](/img/structure/B186393.png)
